1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one
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Overview
Description
1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of a methoxyphenyl group attached to an azepane ring, which is further connected to a methylbutenone moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one typically involves the reaction of 4-methoxyphenylamine with an appropriate azepane derivative under controlled conditions. One common method includes the use of a one-pot approach, where the reactants are combined in a single reaction vessel, often under inert atmosphere and elevated temperatures . The reaction conditions may vary depending on the specific reagents and catalysts used, but generally involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
1-[3-(4-Methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one can be compared with other similar compounds, such as:
1-(3-(4-Methoxyphenyl)azepan-1-yl)pent-4-en-1-one: Similar structure but with a different alkyl chain length.
(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone: Contains a trifluoromethyl group, which imparts different chemical properties.
3,3,3-Trifluoro-1-(3-(4-methoxyphenyl)azepan-1-yl)propan-1-one: Another trifluoromethyl derivative with distinct reactivity.
These compounds share structural similarities but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14(2)12-18(20)19-11-5-4-6-16(13-19)15-7-9-17(21-3)10-8-15/h7-10,12,16H,4-6,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAOBZHIGFQGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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